Carboprost tromethamine
Overview
Description
Carboprost tromethamine is a synthetic analogue of prostaglandin F2α, specifically designed to mimic the natural hormone’s effects. It is primarily used in obstetrics to manage postpartum hemorrhage and induce labor. The compound is known for its potent uterotonic properties, making it effective in controlling severe bleeding after childbirth .
Mechanism of Action
Target of Action
Carboprost tromethamine primarily targets the prostaglandin E2 receptor located in the uterus . This receptor plays a crucial role in inducing labor and expelling the placenta .
Mode of Action
This compound is a synthetic analogue of naturally occurring prostaglandin F2 alpha (dinoprost) . It binds to the prostaglandin E2 receptor, causing myometrial contractions , similar to labor contractions at the end of a full-term pregnancy . This interaction usually results in the expulsion of the products of conception .
Biochemical Pathways
This compound affects the prostaglandin-mediated signaling pathway . By binding to the prostaglandin E2 receptor, it stimulates uterine contractions, which can lead to the induction of labor or the expulsion of the placenta .
Pharmacokinetics
The peak serum time for this compound is approximately 30 minutes after intramuscular administration . This rapid absorption allows for the quick onset of uterine contractions.
Result of Action
The primary result of this compound’s action is the induction of uterine contractions . These contractions can lead to the expulsion of the products of conception, making this compound effective for inducing abortion between the 13th and 20th weeks of gestation . When used postpartum, hemostasis at the placentation site is achieved through the myometrial contractions produced by carboprost .
Action Environment
The action of this compound is influenced by the physiological environment of the uterus . Factors such as the stage of pregnancy, the health of the uterus, and the presence of any uterine diseases can affect the compound’s action, efficacy, and stability. It should be noted that this compound should be used only with strict adherence to recommended dosages and by medically trained personnel in a hospital that can provide immediate intensive care and acute surgical facilities .
Biochemical Analysis
Biochemical Properties
Carboprost Tromethamine is a synthetic prostaglandin that binds the prostaglandin E2 receptor, causing myometrial contractions . This interaction with the prostaglandin E2 receptor is crucial for its role in inducing labor or expelling the placenta .
Cellular Effects
This compound has significant effects on various types of cells, particularly those in the uterus. It stimulates myometrial contractions similar to labor contractions at the end of a full-term pregnancy . This effect on uterine cells is critical for its use in managing postpartum hemorrhage and inducing abortion .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the prostaglandin E2 receptor, which leads to myometrial contractions . This binding interaction is key to how this compound exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to cause transient temperature increases in some patients . This is thought to be due to its effect on hypothalamic thermoregulation .
Dosage Effects in Animal Models
In laboratory animals and humans, large doses of this compound can raise blood pressure, probably by contracting the vascular smooth muscle . With the doses used for terminating pregnancy, this effect has not been clinically significant .
Metabolic Pathways
This compound is metabolized in the lungs and liver, and its metabolites are excreted in urine . This indicates that it is involved in metabolic pathways in these organs.
Transport and Distribution
While specific transporters or binding proteins for this compound have not been identified, its effects on the uterus suggest that it is effectively transported and distributed to this organ where it exerts its effects .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with prostaglandin receptors on the cell surface to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carboprost tromethamine is synthesized through a series of chemical reactions starting from prostaglandin F2α. The key step involves the methylation of the C-15 hydroxyl group to form the tertiary carbinol, which prevents enzymatic oxidation and retains biological activity. This is achieved using methyl Grignard reagent or trimethylaluminium .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and efficacy. The process includes multiple purification steps to isolate the desired product and remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Carboprost tromethamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones.
Reduction: Reduction reactions can convert the compound back to its alcohol form.
Substitution: Substitution reactions can modify the functional groups attached to the prostaglandin backbone
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution but often involve the use of strong acids or bases
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique biological activities and potential therapeutic applications .
Scientific Research Applications
Carboprost tromethamine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study prostaglandin analogues and their chemical properties.
Biology: Investigated for its role in cellular signaling pathways and its effects on different cell types.
Medicine: Extensively used in obstetrics to manage postpartum hemorrhage and induce labor. .
Industry: Utilized in the pharmaceutical industry for the development of new uterotonic agents and other therapeutic compounds
Comparison with Similar Compounds
Dinoprost tromethamine: Another prostaglandin analogue with similar uterotonic properties.
Misoprostol: A prostaglandin E1 analogue used for similar indications but with different pharmacokinetic properties.
Sulprostone: A prostaglandin E2 analogue with potent uterotonic effects
Uniqueness: Carboprost tromethamine is unique due to its specific methylation at the C-15 position, which enhances its stability and biological activity. This modification makes it more effective in inducing uterine contractions compared to other prostaglandin analogues .
Properties
Carboprost is a synthetic prostaglandin. It binds the prostaglandin E2 receptor, causing myometrial contractions, casuing the induction of labour or the expulsion of the placenta. Prostaglandins occur naturally in the body and act at several sites in the body including the womb (uterus). They act on the muscles of the womb, causing them to contract. | |
CAS No. |
58551-69-2 |
Molecular Formula |
C25H47NO8 |
Molecular Weight |
489.6 g/mol |
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;7-[3,5-dihydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H36O5.C4H11NO3/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25;5-4(1-6,2-7)3-8/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25);6-8H,1-3,5H2/t16?,17?,18?,19?,21-;/m0./s1 |
InChI Key |
UMMADZJLZAPZAW-QTBVFXFVSA-N |
SMILES |
CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O |
Isomeric SMILES |
CCCCC[C@@](C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O |
Canonical SMILES |
CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O |
Appearance |
Solid powder |
melting_point |
95-105 °C |
Pictograms |
Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Carboprost tromethamine dissolves readily in water at room temperature at a concentration greater than 75 mg/mL. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
15-methylprostaglandin F2alpha-tromethamine carboprost trometamol carboprost tromethamine Hemabate Prostin M-15 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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